3-Hydroxybutyrate

Description

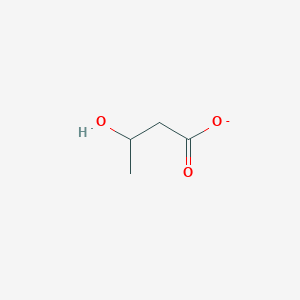

Structure

3D Structure

Properties

CAS No. |

151-03-1 |

|---|---|

Molecular Formula |

C4H7O3- |

Molecular Weight |

103.10 g/mol |

IUPAC Name |

3-hydroxybutanoate |

InChI |

InChI=1S/C4H8O3/c1-3(5)2-4(6)7/h3,5H,2H2,1H3,(H,6,7)/p-1 |

InChI Key |

WHBMMWSBFZVSSR-UHFFFAOYSA-M |

Canonical SMILES |

CC(CC(=O)[O-])O |

Origin of Product |

United States |

Foundational & Exploratory

Endogenous Synthesis of 3-Hydroxybutyrate in the Liver: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The endogenous synthesis of 3-hydroxybutyrate (B1226725) (β-hydroxybutyrate), a key ketone body, is a critical metabolic process primarily occurring in the mitochondria of hepatocytes. This pathway, known as ketogenesis, plays a pivotal role in providing an alternative energy source to extrahepatic tissues, particularly the brain, during periods of carbohydrate scarcity, such as fasting, prolonged exercise, or in pathological states like diabetic ketoacidosis. A comprehensive understanding of the intricate molecular mechanisms, regulatory networks, and experimental methodologies associated with hepatic this compound synthesis is paramount for researchers and professionals in drug development targeting metabolic diseases. This technical guide provides an in-depth overview of the core biochemical pathway, its regulation, quantitative data, and detailed experimental protocols.

Core Biochemical Pathway of Ketogenesis

The synthesis of this compound from fatty acids involves a series of enzymatic reactions within the liver mitochondria. The process begins with the β-oxidation of fatty acids, which generates a substantial amount of acetyl-CoA. This acetyl-CoA then enters the ketogenic pathway.

The key enzymatic steps are as follows:

-

Thiolase (Acetyl-CoA Acetyltransferase): Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA.

-

HMG-CoA Synthase (3-Hydroxy-3-methylglutaryl-CoA Synthase): A third molecule of acetyl-CoA is added to acetoacetyl-CoA to produce 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). This is the rate-limiting step of ketogenesis.[1][2]

-

HMG-CoA Lyase (3-Hydroxy-3-methylglutaryl-CoA Lyase): HMG-CoA is cleaved to yield acetoacetate (B1235776) and acetyl-CoA.

-

D-β-Hydroxybutyrate Dehydrogenase: Acetoacetate is reversibly reduced to this compound, with the ratio of the two ketone bodies depending on the mitochondrial NADH/NAD+ ratio.

It is important to note that while the liver is the primary site of ketogenesis, it lacks the enzyme succinyl-CoA:3-ketoacid CoA transferase (SCOT) and therefore cannot utilize ketone bodies for its own energy needs.[3]

Biochemical pathway of hepatic this compound synthesis.

Regulation of Hepatic Ketogenesis

The rate of this compound synthesis is tightly regulated by hormonal and transcriptional mechanisms, ensuring a balance between energy supply and demand.

Hormonal Regulation

The primary hormonal regulators of ketogenesis are insulin (B600854) and glucagon (B607659).[4]

-

Insulin: In the fed state, high insulin levels suppress ketogenesis. Insulin inhibits the release of free fatty acids from adipose tissue (lipolysis), thereby reducing the substrate supply for β-oxidation in the liver.[5] It also promotes the esterification of fatty acids into triacylglycerols in the liver.

-

Glucagon: During fasting or in states of low insulin, elevated glucagon levels stimulate ketogenesis. Glucagon promotes lipolysis in adipose tissue, increasing the flux of fatty acids to the liver. Within the liver, glucagon signaling leads to the phosphorylation and inhibition of acetyl-CoA carboxylase (ACC), reducing the synthesis of malonyl-CoA. Malonyl-CoA is an inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme that transports long-chain fatty acids into the mitochondria. Thus, lower malonyl-CoA levels facilitate fatty acid entry into the mitochondria for β-oxidation and subsequent ketogenesis.[6][7]

Hormonal control of ketogenesis by insulin and glucagon.

Transcriptional Regulation

Long-term adaptation to ketogenic conditions, such as prolonged fasting or a ketogenic diet, involves the transcriptional upregulation of genes encoding ketogenic enzymes. The key transcriptional regulator is the peroxisome proliferator-activated receptor-alpha (PPARα). Fatty acids, the substrate for ketogenesis, are ligands for PPARα. Upon activation, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, including HMG-CoA synthase, thereby increasing their expression.

Quantitative Data

The following tables summarize key quantitative data related to hepatic ketogenesis, providing a comparative overview of enzyme kinetics and metabolite concentrations under different physiological states.

Table 1: Kinetic Parameters of Key Ketogenic Enzymes

| Enzyme | Substrate | Km | Vmax | Source |

| Mitochondrial HMG-CoA Synthase | Acetyl-CoA | 16 µM | - | Rat Liver[8] |

| Acetoacetyl-CoA | - | - | ||

| HMG-CoA Lyase | HMG-CoA | 26.5 ± 3.2 µM | 136.0 ± 4.4 units/mg | Human[9] |

| D-β-Hydroxybutyrate Dehydrogenase | D-β-Hydroxybutyrate | - | - | Bovine Heart Mitochondria |

| Acetoacetate | - | - |

Table 2: Hepatic Metabolite Concentrations in Fed vs. Fasted States (Rat Liver)

| Metabolite | Fed State | 48-hour Fasted State | Unit |

| Acetyl-CoA | ~20-30 | ~60-120 | nmol/g wet weight[10] |

| Oxaloacetate | 5 µM | 2 µM | µM[11] |

Table 3: Plasma Concentrations of Hormones and Ketone Bodies in Different Metabolic States (Human)

| Parameter | Fed State | Overnight Fast | Diabetic Ketoacidosis | Unit |

| Insulin | High | Low | Very Low/Absent | µU/mL[4] |

| Glucagon | Low | High | High | pg/mL[4] |

| This compound | < 0.1 | 0.5 - 2.0 | > 3.0 (often > 10) | mmol/L[12][13] |

| Acetoacetate | < 0.05 | 0.1 - 0.5 | > 1.0 | mmol/L[12][13] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the accurate investigation of hepatic this compound synthesis.

Isolation of Primary Rat Hepatocytes

This protocol describes the two-step collagenase perfusion method for isolating primary rat hepatocytes.

Materials:

-

Perfusion Buffer I (Calcium-free HBSS with 0.5 mM EGTA)

-

Perfusion Buffer II (HBSS with 5 mM CaCl2 and 0.05% Collagenase Type IV)

-

Wash Medium (e.g., Williams' E medium with supplements)

-

Peristaltic pump, surgical instruments, and sterile apparatus

Procedure:

-

Anesthetize the rat according to approved animal care protocols.

-

Perform a midline laparotomy to expose the peritoneal cavity.

-

Cannulate the portal vein and begin perfusion with Perfusion Buffer I at a flow rate of 10-15 mL/min to flush the liver of blood.[14]

-

Once the liver appears pale, switch to Perfusion Buffer II and continue perfusion for 10-15 minutes until the liver tissue becomes soft and digested.[14]

-

Excise the liver and transfer it to a sterile dish containing Wash Medium.

-

Gently tease the liver capsule apart to release the hepatocytes.

-

Filter the cell suspension through a sterile nylon mesh (e.g., 100 µm) to remove undigested tissue.

-

Wash the hepatocytes by centrifugation at low speed (e.g., 50 x g for 2-3 minutes) and resuspend the pellet in fresh Wash Medium. Repeat this step 2-3 times.

-

Determine cell viability and yield using a hemocytometer and trypan blue exclusion. A successful isolation should yield a high percentage of viable cells (>85%).[15]

Workflow for primary rat hepatocyte isolation.

Isolated Perfused Rat Liver

This ex vivo technique allows for the study of hepatic metabolism in a controlled environment.

Materials:

-

Krebs-Henseleit bicarbonate buffer (or similar)

-

Perfusion apparatus (including a pump, oxygenator, and temperature-controlled chamber)

-

Surgical instruments

Procedure:

-

Prepare the perfusion apparatus, ensuring the buffer is gassed with 95% O2 / 5% CO2 and maintained at 37°C.[16]

-

Anesthetize the rat and cannulate the portal vein and bile duct.

-

Transfer the liver to the perfusion apparatus and begin perfusion at a constant flow rate or pressure.

-

Collect perfusate samples at regular intervals for the analysis of this compound and other metabolites.

-

Substrates, hormones, or drugs of interest can be added to the perfusate to study their effects on ketogenesis.

HMG-CoA Synthase Activity Assay (Spectrophotometric)

This assay measures the activity of HMG-CoA synthase by detecting the release of Coenzyme A (CoASH).[17][18]

Principle: The CoASH produced in the HMG-CoA synthase reaction reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 2-nitro-5-thiobenzoate (TNB), which can be measured spectrophotometrically at 412 nm.

Materials:

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Acetyl-CoA

-

Acetoacetyl-CoA

-

DTNB solution

-

Liver mitochondrial extract or purified HMG-CoA synthase

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing Assay Buffer, DTNB, and acetyl-CoA in a cuvette.

-

Add the enzyme source (mitochondrial extract or purified enzyme) to the cuvette and incubate for a short period to establish a baseline.

-

Initiate the reaction by adding acetoacetyl-CoA.

-

Immediately monitor the increase in absorbance at 412 nm over time.

-

Calculate the enzyme activity based on the rate of TNB formation, using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹).

D-β-Hydroxybutyrate Dehydrogenase Activity Assay (Spectrophotometric)

This assay measures the activity of D-β-hydroxybutyrate dehydrogenase by monitoring the reduction of NAD+ to NADH.

Principle: The oxidation of D-β-hydroxybutyrate to acetoacetate is coupled to the reduction of NAD+ to NADH, which can be measured by the increase in absorbance at 340 nm.

Materials:

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.5)

-

D-β-hydroxybutyrate

-

NAD+

-

Liver mitochondrial extract or purified D-β-hydroxybutyrate dehydrogenase

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing Assay Buffer and NAD+ in a cuvette.

-

Add the enzyme source to the cuvette.

-

Initiate the reaction by adding D-β-hydroxybutyrate.

-

Monitor the increase in absorbance at 340 nm over time.

-

Calculate the enzyme activity based on the rate of NADH formation, using the molar extinction coefficient of NADH (6,220 M⁻¹cm⁻¹).[11]

Measurement of this compound in Blood and Liver Tissue

Principle: this compound can be quantified using an enzymatic assay where it is oxidized to acetoacetate by this compound dehydrogenase, with the concomitant reduction of NAD+ to NADH. The resulting NADH is then measured.

Materials:

-

Assay kits for this compound are commercially available and typically include:

-

This compound Dehydrogenase

-

NAD+

-

A colorimetric or fluorometric probe that reacts with NADH

-

-

Blood plasma/serum or liver tissue homogenate

-

Microplate reader

Procedure (General Outline from Commercial Kits):

-

Prepare samples: For blood, use plasma or serum. For liver tissue, homogenize in an appropriate buffer and centrifuge to obtain the supernatant. Deproteinization may be necessary.[19][20]

-

Prepare standards and samples in a 96-well plate.

-

Add the reaction mix containing the enzyme and NAD+ to all wells.

-

Incubate at the recommended temperature and time.

-

Measure the absorbance or fluorescence at the specified wavelength.

-

Calculate the concentration of this compound in the samples by comparing to the standard curve.

Conclusion

The endogenous synthesis of this compound in the liver is a highly regulated and essential metabolic pathway for maintaining energy homeostasis. A thorough understanding of its biochemical underpinnings, regulatory mechanisms, and the experimental tools used to investigate it is critical for advancing research and developing therapeutic strategies for metabolic disorders. This technical guide provides a foundational resource for professionals in the field, offering both theoretical knowledge and practical experimental guidance.

References

- 1. Mitochondrial 3-hydroxy-3-methylglutaryl-CoA synthase: a control enzyme in ketogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mitochondrial 3-hydroxy-3-methylglutaryl-CoA synthase: a control enzyme in ketogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. How does diabetic ketoacidosis affect arterial blood gas? [medicalnewstoday.com]

- 4. Hormone-Fuel Interrelationships: Fed State, Starvation, and Diabetes Mellitus | Oncohema Key [oncohemakey.com]

- 5. histology.oit.duke.edu [histology.oit.duke.edu]

- 6. Mitochondrial D- -hydroxybutyrate dehydrogenase. IV. Kinetic analysis of reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of fasting on metabolite-mediated hepatotoxicity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The kinetic properties of citrate synthase from rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. abcam.cn [abcam.cn]

- 10. Coenzyme A and its thioester pools in fasted and fed rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. dovepress.com [dovepress.com]

- 13. droracle.ai [droracle.ai]

- 14. bmrservice.com [bmrservice.com]

- 15. cohesionbio.com [cohesionbio.com]

- 16. iosrjournals.org [iosrjournals.org]

- 17. benchchem.com [benchchem.com]

- 18. A visible wavelength spectrophotometric assay suitable for high-throughput screening of 3-hydroxy-3-methylglutaryl-CoA synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. beta Hydroxybutyrate (beta HB) Assay Kit (Colorimetric) (ab83390/K632-100) | Abcam [abcam.com]

- 20. Hepatic metabolite responses to 4-day complete fasting and subsequent refeeding in rats [PeerJ] [peerj.com]

The Core Signaling Pathways of 3-Hydroxybutyrate in Neuronal Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-hydroxybutyrate (3-HB), the primary ketone body elevated during periods of fasting, strenuous exercise, or adherence to a ketogenic diet, has emerged as a significant signaling molecule in the central nervous system, extending far beyond its role as an alternative energy substrate for neurons.[1][2] Accumulating evidence highlights its neuroprotective effects, implicating it in the modulation of gene expression, neuroinflammation, and cellular stress responses.[3][4] This technical guide provides an in-depth exploration of the core signaling pathways of 3-HB in neuronal cells, offering a comprehensive resource for researchers and drug development professionals. We will delve into the molecular mechanisms, present quantitative data, provide detailed experimental protocols, and visualize these complex pathways.

Core Signaling Pathways of this compound

3-HB exerts its influence on neuronal cells through several key signaling pathways:

-

Histone Deacetylase (HDAC) Inhibition: 3-HB is a known inhibitor of class I histone deacetylases (HDACs).[5] By inhibiting HDACs, 3-HB promotes histone acetylation, leading to a more open chromatin structure and facilitating the transcription of neuroprotective genes, including Brain-Derived Neurotrophic Factor (BDNF).[6][7]

-

G-Protein Coupled Receptor 109A (GPR109A) Activation: 3-HB is an endogenous ligand for GPR109A, a Gi protein-coupled receptor expressed on various cell types, including microglia.[8][9] Activation of GPR109A in microglia has been shown to suppress neuroinflammation by inhibiting the NF-κB signaling pathway and reducing the production of pro-inflammatory cytokines.[9][10]

-

Metabolic Regulation and Increased BDNF Expression: The metabolism of 3-HB in neurons enhances mitochondrial respiration and ATP production.[11][12] This metabolic shift can lead to a transient increase in reactive oxygen species (ROS), which in turn activates the transcription factor NF-κB.[6][11] Activated NF-κB, along with the histone acetyltransferase p300, promotes the transcription of the Bdnf gene, a critical factor for neuronal survival, synaptic plasticity, and stress resistance.[11]

Quantitative Data on this compound Signaling

The following tables summarize quantitative data from various studies investigating the effects of 3-HB on neuronal cells.

Table 1: Effects of this compound on Gene and Protein Expression in Neuronal Cells

| Target | Cell Type | 3-HB Concentration | Treatment Duration | Fold Change/Effect | Reference(s) |

| Bdnf mRNA | Primary Cortical Neurons | 1 mM - 8 mM | 6 - 24 hours | ~3-fold increase | [11] |

| BDNF Protein | Primary Cortical Neurons | 8 mM | 24 hours | Increased | [13] |

| H3K4me3 | HT22 Cells | 0.2 mM | 12 hours | Increased | [14][15] |

| H3K27me3 | HT22 Cells | 0.2 mM | 12 - 24 hours | Decreased | [14][15] |

| H2AK118bhb | HT22 Cells | 0.2 mM | 6 - 24 hours | Increased | [16] |

| H2AK119ub | HT22 Cells | 0.2 mM | 24 hours | Decreased | [16] |

Table 2: Effects of this compound on Cellular Processes in Neuronal Cells

| Cellular Process | Cell Type | 3-HB Concentration | Treatment Duration | Observed Effect | Reference(s) |

| Mitochondrial Respiration | Primary Cortical Neurons | 1 mM | Acute | Increased oxygen consumption | [17] |

| ATP Production | Primary Cortical Neurons | 8 mM | 6 hours | Increased | [11] |

| Cell Viability | HT22 Cells | 80 µM, 160 µM | 24 - 30 hours | Increased under glucose deprivation | [18] |

| NF-κB p65 Nuclear Translocation | Primary Cortical Neurons | 8 mM | 6 hours | Increased | [11] |

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathways

Figure 1: 3-HB as an HDAC Inhibitor.

Figure 2: GPR109A Signaling Pathway.

Figure 3: 3-HB Metabolic Regulation of BDNF.

Experimental Workflow

Figure 4: General Experimental Workflow.

Detailed Experimental Protocols

Primary Cortical Neuron Culture

This protocol is adapted for the culture of primary cortical neurons from embryonic (E17-E18) or postnatal (P1-P2) rat pups.[1][11]

Materials:

-

Neuronal Base Media

-

Complete Cortical Neuron Culture Media (Neuronal Base Media supplemented with N21-MAX Media Supplement and L-glutamine)

-

Poly-D-Lysine

-

Sterile PBS

-

Trypsin-EDTA (for postnatal tissue)

-

DNase I (for postnatal tissue)

-

Ovomucoid protease inhibitor with BSA (for postnatal tissue)

-

Dissection tools

Protocol:

-

Plate Coating:

-

Coat culture plates with Poly-D-Lysine (100 µg/mL in sterile PBS) for at least 1 hour at 37°C.[11]

-

Wash plates three times with sterile dH₂O and allow to dry completely.

-

Coat plates with Laminin (10 µg/mL in sterile PBS) for at least 1 hour at 37°C.

-

Aspirate laminin solution before seeding cells.

-

-

Tissue Dissection and Dissociation:

-

Dissect cortices from E17-E18 or P1-P2 rat pups in ice-cold sterile PBS.

-

For postnatal tissue, enzymatically digest the tissue with Trypsin-EDTA and DNase I.

-

Mechanically dissociate the tissue by gentle trituration.

-

-

Cell Plating and Maintenance:

-

Filter the cell suspension through a 70 µm cell strainer.[1]

-

Centrifuge the cells and resuspend in warmed Complete Cortical Neuron Culture Media.

-

Count viable cells using Trypan blue.

-

Seed neurons at a desired density (e.g., 80,000 cells/cm²) onto the coated plates.[13]

-

Incubate at 37°C in a 5% CO₂ humidified incubator.

-

Change half of the medium every 3-4 days.

-

This compound Treatment

Materials:

-

D-β-hydroxybutyrate sodium salt

-

Vehicle control (e.g., sterile water or PBS)

-

Cultured neuronal cells

Protocol:

-

Prepare a stock solution of D-β-hydroxybutyrate in sterile water or PBS.

-

On the day of the experiment, dilute the stock solution to the desired final concentration (e.g., 0.2 mM to 8 mM) in pre-warmed culture medium.[11][14]

-

Replace the existing medium in the cell culture plates with the 3-HB-containing medium or vehicle control medium.

-

Incubate the cells for the desired duration (e.g., 6 to 24 hours) at 37°C and 5% CO₂.[11]

Western Blotting

This protocol outlines the general steps for Western blotting to detect changes in protein expression.

Materials:

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay reagent (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (see Table 3)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

Protocol:

-

Protein Extraction:

-

Lyse cells in RIPA buffer on ice.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

Determine protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Transfer:

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Load equal amounts of protein per lane on an SDS-PAGE gel.

-

Transfer proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C (see Table 3 for suggested dilutions).

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

-

Table 3: Primary Antibody Information for Western Blotting

| Target Protein | Host | Recommended Dilution | Supplier (Example) |

| BDNF | Rabbit | 1:1000 | Abcam |

| p-NF-κB p65 (Ser536) | Rabbit | 1:1000 | Cell Signaling Technology |

| Total NF-κB p65 | Rabbit | 1:1000 | Cell Signaling Technology |

| GPR109A | Rabbit | 1:500 - 1:1000 | Novus Biologicals, Thermo Fisher |

| H3K9ac | Rabbit | 1:500 - 1:1000 | EpigenTek |

| β-actin | Mouse | 1:1000 - 1:10000 | LI-COR, ABP Biosciences |

| GAPDH | Rabbit | 1:2000 - 1:10000 | Novus Biologicals, Proteintech |

Quantitative Real-Time PCR (qPCR)

This protocol is for measuring changes in Bdnf mRNA expression.

Materials:

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green qPCR master mix

-

qPCR primers (see Table 4)

-

qPCR instrument

Protocol:

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from neuronal cells using a commercial kit.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

-

qPCR Reaction:

-

Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers, and cDNA template.

-

Run the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for the target gene (Bdnf) and a housekeeping gene (e.g., Gapdh or Actb).

-

Calculate the relative gene expression using the ΔΔCt method.

-

Table 4: Mouse qPCR Primer Sequences

| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') | Reference |

| Bdnf | GGCTGACACTTTTGAGCACGTC | CTCCAAAGGCACTTGACTGCTG | [6] |

| Gapdh | AGGTCGGTGTGAACGGATTTG | TGTAGACCATGTAGTTGAGGTCA | [19] |

| Actb | GGCTGTATTCCCCTCCATCG | CCAGTTGGTAACAATGCCATGT | [14] |

Chromatin Immunoprecipitation (ChIP)

This protocol is for assessing histone acetylation at specific gene promoters.

Materials:

-

Glycine

-

Cell lysis and nuclear lysis buffers

-

Sonicator

-

Antibody against acetylated histone (e.g., anti-H3K9ac)

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

Proteinase K

-

DNA purification kit

-

qPCR primers for target gene promoters

Protocol:

-

Cross-linking and Chromatin Preparation:

-

Cross-link proteins to DNA by adding formaldehyde to the cell culture medium.[20]

-

Quench the reaction with glycine.

-

Lyse the cells and isolate the nuclei.

-

Sonciate the nuclear lysate to shear the chromatin into fragments of 200-1000 bp.

-

-

Immunoprecipitation:

-

Incubate the sheared chromatin with an antibody against the histone modification of interest (e.g., H3K9ac) overnight at 4°C.[21]

-

Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

-

Washing and Elution:

-

Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

Elute the chromatin from the beads.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the cross-links by incubating at 65°C.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using a DNA purification kit.

-

-

Analysis:

-

Quantify the enrichment of specific DNA sequences (e.g., Bdnf promoter) in the immunoprecipitated DNA by qPCR.

-

Mitochondrial Respiration Assay (Seahorse XF Analyzer)

This protocol describes the use of a Seahorse XF Analyzer to measure mitochondrial function.

Materials:

-

Seahorse XF Cell Culture Microplates

-

Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

-

Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)

-

Seahorse XF Analyzer

Protocol:

-

Cell Seeding:

-

Seed neuronal cells in a Seahorse XF Cell Culture Microplate and allow them to adhere and differentiate.

-

-

Assay Preparation:

-

On the day of the assay, replace the culture medium with pre-warmed Seahorse XF Base Medium supplemented with substrates.

-

Incubate the plate in a non-CO₂ incubator at 37°C for 1 hour.

-

Hydrate the sensor cartridge with Seahorse XF Calibrant.

-

-

Seahorse XF Assay:

-

Load the Seahorse XF Cell Mito Stress Test compounds (oligomycin, FCCP, and rotenone/antimycin A) into the appropriate ports of the sensor cartridge.

-

Place the cell plate in the Seahorse XF Analyzer and initiate the assay.

-

The instrument will measure the oxygen consumption rate (OCR) at baseline and after the sequential injection of the compounds.

-

-

Data Analysis:

-

Calculate key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

-

Conclusion

This compound is a pleiotropic molecule in the nervous system, with its signaling pathways converging on neuroprotection and enhanced neuronal function. The methodologies detailed in this guide provide a robust framework for researchers to investigate the intricate roles of 3-HB in neuronal health and disease. A thorough understanding of these pathways and the application of these experimental protocols will be instrumental in the development of novel therapeutic strategies targeting metabolic and signaling dysfunction in neurological disorders.

References

- 1. GPR109A/HCAR2 (extracellular) Polyclonal Antibody (AHR-012-200UL) [thermofisher.com]

- 2. bio-techne.com [bio-techne.com]

- 3. licorbio.com [licorbio.com]

- 4. biocompare.com [biocompare.com]

- 5. Epigenome-wide study uncovers large-scale changes in histone acetylation driven by tau pathology in the aging and Alzheimer human brain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Regulates Energy Metabolism and Induces BDNF Expression in Cerebral Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 7. H3K9ac Antibody - ChIP Grade (C15200185) | Diagenode [diagenode.com]

- 8. Mouse Housekeeping Gene Primer Set [realtimeprimers.com]

- 9. abpbio.com [abpbio.com]

- 10. ABclonal [abclonal.com]

- 11. assets.fishersci.com [assets.fishersci.com]

- 12. ABclonal [abclonal.com]

- 13. researchgate.net [researchgate.net]

- 14. Validation of Common Housekeeping Genes as Reference for qPCR Gene Expression Analysis During iPS Reprogramming Process - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cautionary notes on the use of NF-κB p65 and p50 antibodies for CNS studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Integrative Proteome Analysis Revels this compound Exerts Neuroprotective Effect by Influencing Chromatin Bivalency - PMC [pmc.ncbi.nlm.nih.gov]

- 17. static.abclonal.com [static.abclonal.com]

- 18. This compound, a metabolite in sustaining neuronal cell vitality: a mendelian randomization and in vitro experimentation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Dual Roles of Histone H3 Lysine 9 Acetylation in Human Embryonic Stem Cell Pluripotency and Neural Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

The Physiological Roles of 3-Hydroxybutyrate in Metabolic Regulation: An In-depth Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

December 15, 2025

Abstract

3-Hydroxybutyrate (B1226725) (3-HB), the most abundant ketone body, has emerged as a critical molecule in metabolic regulation, extending far beyond its classical role as an alternative energy substrate. During states of carbohydrate restriction, such as fasting or a ketogenic diet, circulating 3-HB levels rise significantly, orchestrating a complex array of cellular responses. This technical guide provides a comprehensive overview of the dual functions of 3-HB as both a metabolic fuel and a potent signaling molecule. It delves into the molecular mechanisms through which 3-HB modulates gene expression, inflammation, oxidative stress, and cellular homeostasis. Key signaling pathways, including histone deacetylase (HDAC) inhibition and G-protein-coupled receptor (GPCR) activation, are detailed. Furthermore, this document presents quantitative data in structured tables, outlines key experimental protocols for studying 3-HB's effects, and provides visual diagrams of its core signaling cascades to facilitate a deeper understanding for research and therapeutic development.

Introduction: The Dual Nature of this compound

This compound (3-HB or β-hydroxybutyrate) is a four-carbon molecule synthesized in the liver mitochondria from the oxidation of fatty acids.[1] Historically viewed as a simple energy carrier for extrahepatic tissues like the brain, heart, and skeletal muscle during periods of glucose scarcity, recent research has unveiled its sophisticated role as a signaling metabolite.[2][3] 3-HB acts as a dynamic link between the body's metabolic state and the regulation of cellular processes, influencing gene expression, neuronal function, and inflammatory responses.[2][4] This pleiotropic activity has positioned 3-HB as a molecule of significant therapeutic interest for a range of conditions, including metabolic disorders, neurodegenerative diseases, and cardiovascular ailments.[5][6]

This compound as a Metabolic Fuel

Under conditions of low glucose availability—such as prolonged fasting, strenuous exercise, or adherence to a ketogenic diet—the liver ramps up the production of ketone bodies in a process called ketogenesis.[5] Fatty acids are broken down into acetyl-CoA, which is then converted into acetoacetate (B1235776) and subsequently reduced to 3-HB.[1] 3-HB is the most stable and abundant of the circulating ketone bodies.

Once released into the bloodstream, 3-HB is transported into target tissues via monocarboxylate transporters (MCTs).[7] Inside the cell's mitochondria, it is oxidized back to acetoacetate and then converted to acetoacetyl-CoA. Finally, it is cleaved into two molecules of acetyl-CoA, which enter the tricarboxylic acid (TCA) cycle to generate ATP.[8] This process provides a vital alternative energy source, particularly for the brain, which cannot directly use fatty acids for fuel. Notably, the metabolism of 3-HB is highly efficient, yielding more ATP per unit of oxygen consumed compared to glucose.[9]

This compound as a Signaling Molecule

Beyond its role in energy metabolism, 3-HB functions as a signaling molecule, directly influencing cellular function and gene expression through several key mechanisms.

Inhibition of Histone Deacetylases (HDACs)

A primary signaling function of 3-HB is its ability to act as an endogenous inhibitor of class I (HDAC1, HDAC2, HDAC3) and class IIa histone deacetylases.[10] HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, 3-HB promotes histone hyperacetylation, which relaxes chromatin structure and facilitates gene transcription.

This inhibition has been shown to upregulate a suite of genes involved in cellular protection, particularly those related to oxidative stress resistance, such as Forkhead Box O3a (FOXO3A) and Metallothionein 2 (MT2). The resulting increase in antioxidant capacity is a key component of 3-HB's neuroprotective and anti-aging effects.[11]

Activation of G-Protein-Coupled Receptors (GPCRs)

3-HB acts as a ligand for at least two cell surface GPCRs, HCAR2 (GPR109A) and FFAR3 (GPR41), initiating distinct downstream signaling cascades.[7]

-

GPR109A (HCAR2): Activation of this Gi/o-coupled receptor by 3-HB has context-dependent effects.

-

In Adipocytes: GPR109A activation inhibits adenylyl cyclase, reduces intracellular cyclic AMP (cAMP), and subsequently decreases Protein Kinase A (PKA) activity. This leads to the inhibition of hormone-sensitive lipase, thereby reducing lipolysis. This functions as a negative feedback loop, where high levels of 3-HB (a product of fatty acid breakdown) prevent excessive fatty acid release from adipose tissue.[8][12]

-

In Immune Cells: In macrophages and microglia, 3-HB binding to GPR109A exerts potent anti-inflammatory effects, most notably through the inhibition of the NLRP3 inflammasome, which reduces the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.[3][13][14]

-

In Myoblasts: In muscle precursor cells, 3-HB activates GPR109A to promote calcium influx, which in turn activates the CaN-NFAT signaling pathway, driving myoblast proliferation and differentiation.[15]

-

-

FFAR3 (GPR41): In sympathetic ganglia, 3-HB can act as an antagonist to FFAR3. This action may suppress the activity of the sympathetic nervous system, leading to a decrease in the overall metabolic rate, which could be a mechanism to conserve energy during prolonged fasting.[1]

Modulation of Inflammation and Oxidative Stress

3-HB mitigates inflammation and oxidative stress through multiple interconnected pathways:

-

NLRP3 Inflammasome Inhibition: As mentioned, 3-HB directly inhibits the activation of the NLRP3 inflammasome, a key component of the innate immune response. This is a critical mechanism for its anti-inflammatory properties observed in models of atherosclerosis and neuroinflammation.[13][14]

-

Reduction of Oxidative Stress: 3-HB enhances the cellular antioxidant capacity by:

Data Presentation: Quantitative Effects of this compound

The physiological and signaling effects of 3-HB are highly dependent on its concentration, which varies significantly with metabolic state.

Table 1: Physiological Concentrations of this compound

| Condition | Typical Plasma 3-HB Concentration (mM) | Reference(s) |

|---|---|---|

| Fed State (Basal) | < 0.5 mM | [8][9] |

| 12-16 hours Fasting | Several hundred micromoles | [8] |

| 2 days Fasting | 1 - 2 mM | [8] |

| Prolonged Starvation | 6 - 8 mM | [8] |

| Ketogenic Diet | > 2 mM | [8] |

| Strenuous Exercise | 1 - 2 mM | [8] |

| Diabetic Ketoacidosis | 10 - 20 mM or higher |[9] |

Table 2: 3-HB as a Histone Deacetylase (HDAC) Inhibitor

| HDAC Isoform | Type | Inhibition by 3-HB | IC₅₀ | Reference(s) |

|---|---|---|---|---|

| HDAC1 | Class I | Yes | ~5 mM | [11] |

| HDAC3 | Class I | Yes | ~2.5 mM | [11] |

| HDAC4 | Class IIa | Yes | ~5 mM | [11] |

| HDAC6 | Class IIb | No | Not Inhibited |[11] |

Table 3: Selected Effects of 3-HB on Gene and Protein Expression

| Target Gene/Protein | Effect of 3-HB | Mediating Pathway | Tissue/Cell Type | Reference(s) |

|---|---|---|---|---|

| FOXO3A | Upregulation | HDAC Inhibition | Various | [11] |

| MT2 | Upregulation | HDAC Inhibition | Various | [11] |

| Brain-Derived Neurotrophic Factor (BDNF) | Upregulation | HDAC Inhibition, NF-κB | Hippocampus, Cortical Neurons | [10][16] |

| Claudin-5 | Upregulation | HDAC3 Inhibition | Cardiac Microvascular Endothelia | [17] |

| IL-1β (Active) | Downregulation | NLRP3 Inhibition | Immune Cells |[14] |

Key Experimental Protocols

Investigating the multifaceted roles of 3-HB requires a range of biochemical and molecular biology techniques.

Quantification of this compound

-

Principle: The most common method is a kinetic enzymatic assay based on the oxidation of D-3-hydroxybutyrate to acetoacetate by the enzyme this compound dehydrogenase (BDH). This reaction is coupled with the reduction of NAD⁺ to NADH. The rate of NADH formation is directly proportional to the 3-HB concentration and can be measured spectrophotometrically by the increase in absorbance at 340 nm.[18][19]

-

Protocol Outline:

-

Sample Preparation: Collect plasma or serum samples.

-

Reagent Mix: Prepare a reaction buffer at pH ~8.5 containing NAD⁺ and this compound dehydrogenase.[18]

-

Reaction: Add the sample to the reagent mix.

-

Measurement: Monitor the change in absorbance at 340 nm over time using a discrete analyzer or spectrophotometer.[19]

-

Quantification: Calculate the 3-HB concentration by comparing the reaction rate to that of known standards.

-

Analysis of Histone Acetylation via Western Blot

-

Principle: To determine if 3-HB treatment increases histone acetylation, Western blotting is used to detect specific acetylated histone marks.

-

Protocol Outline:

-

Cell/Tissue Treatment: Treat cultured cells (e.g., HEK293) with varying concentrations of 3-HB (e.g., 1, 5, 10 mM) for a specified time (e.g., 8-24 hours). For in vivo studies, use tissues from fasted or ketogenic diet-fed mice.[5]

-

Histone Extraction: Isolate nuclei and perform an acid extraction to purify histone proteins.

-

SDS-PAGE and Transfer: Separate histone proteins by size using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with a primary antibody specific for an acetylated histone mark (e.g., anti-acetyl-Histone H3 Lysine 9 [AcH3K9] or anti-acetyl-Histone H3 Lysine 14 [AcH3K14]).

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Normalization: Re-probe the membrane with an antibody for total Histone H3 to normalize for loading.

-

Gene Expression Analysis via RT-qPCR

-

Principle: Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is used to measure changes in the mRNA levels of target genes (e.g., FOXO3A, BDNF) following 3-HB treatment.

-

Protocol Outline:

-

Treatment and RNA Extraction: Treat cells or collect tissues as described above. Extract total RNA using a suitable kit.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

-

qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers for the target gene(s), and a housekeeping gene (e.g., GAPDH, ACTB) for normalization. Use a fluorescent dye like SYBR Green for detection.

-

Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.

-

Conclusion and Future Directions

This compound is a pleiotropic molecule that functions as both a vital energy substrate and a sophisticated signaling molecule. Its ability to modulate metabolic pathways through epigenetic regulation (HDAC inhibition) and cell-surface receptor activation (GPR109A) places it at a critical intersection of energy sensing and cellular control. The anti-inflammatory, antioxidant, and neuroprotective properties of 3-HB have established it as a promising therapeutic agent.[8][20]

For drug development professionals, understanding these dual roles is paramount. Targeting pathways modulated by 3-HB, or developing stable and palatable 3-HB precursors and exogenous ketone supplements, offers novel therapeutic avenues for a wide spectrum of diseases, from metabolic syndrome and diabetes to neurodegenerative disorders like Alzheimer's and Parkinson's disease.[6][16] Future research should continue to elucidate the context-specific signaling outcomes of 3-HB in different tissues, refine the dose-response relationships for its therapeutic effects, and explore its long-term safety and efficacy in clinical settings.

References

- 1. Frontiers | Role of β-hydroxybutyrate, its polymer poly-β-hydroxybutyrate and inorganic polyphosphate in mammalian health and disease [frontiersin.org]

- 2. This compound as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Unraveling the Translational Relevance of β-Hydroxybutyrate as an Intermediate Metabolite and Signaling Molecule [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. US20140194509A1 - Hydroxybutyrate ester and medical use thereof - Google Patents [patents.google.com]

- 7. annualreviews.org [annualreviews.org]

- 8. This compound as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Kinetics, safety and tolerability of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate in healthy adult subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. β-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]

- 11. The New Ketone Alphabet Soup: BHB, HCA, and HDAC - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Ketone Body this compound Ameliorates Atherosclerosis via Receptor Gpr109a-Mediated Calcium Influx - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. This compound Regulates Energy Metabolism and Induces BDNF Expression in Cerebral Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 17. β-Hydroxybutyrate inhibits histone deacetylase 3 to promote claudin-5 generation and attenuate cardiac microvascular hyperpermeability in diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Automated kinetic method for D-3-hydroxybutyrate in plasma or serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Test validation, method comparison and reference range for the measurement of β-hydroxybutyrate in peripheral blood samples - PMC [pmc.ncbi.nlm.nih.gov]

- 20. On the nutritional and therapeutic effects of ketone body d-β-hydroxybutyrate - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery of 3-Hydroxybutyrate as a Signaling Molecule: A Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: For decades, the ketone body D-β-hydroxybutyrate (3-HB or BHB) was primarily regarded as a metabolic fuel, an alternative energy source for the brain and peripheral tissues during periods of fasting, prolonged exercise, or adherence to a ketogenic diet. However, a paradigm shift has occurred over the past two decades, revealing 3-HB as a pleiotropic signaling molecule with profound effects on gene expression, inflammation, and cellular stress resistance. This technical guide provides an in-depth overview of the core discoveries that established 3-HB as a signaling entity. It details the key molecular mechanisms, presents quantitative data from seminal studies, outlines the experimental protocols used to elucidate these functions, and provides visual diagrams of the critical signaling pathways. This document is intended to serve as a comprehensive resource for researchers and drug development professionals exploring the therapeutic potential of 3-HB and its associated pathways.

Core Signaling Mechanisms of 3-Hydroxybutyrate (B1226725)

The signaling functions of this compound are multifaceted, extending beyond simple energy provision to direct molecular interactions that modulate cellular processes. The three primary mechanisms discovered are: epigenetic regulation through histone deacetylase (HDAC) inhibition, activation of specific G-protein coupled receptors (GPCRs), and suppression of the NLRP3 inflammasome.

1.1. Epigenetic Regulation via Histone Deacetylase (HDAC) Inhibition

A landmark discovery revealed that 3-HB is an endogenous inhibitor of class I histone deacetylases (HDACs).[1][2][3] This finding established a direct link between a metabolic state (ketosis) and the epigenetic regulation of gene expression. By inhibiting HDACs, 3-HB increases the acetylation of histone proteins, which relaxes chromatin structure and allows for the transcription of specific genes, notably those involved in cellular defense against oxidative stress.[1][4]

The inhibitory effect of D-β-hydroxybutyrate was quantified against recombinant human class I and IIa HDACs. The half-maximal inhibitory concentrations (IC50) were determined to be in the low millimolar range, a concentration that is physiologically achieved during fasting or a ketogenic diet.[4][5]

| HDAC Isoform | Type | IC50 of D-β-hydroxybutyrate (mM) | Reference |

| HDAC1 | Class I | 2.45 | Shimazu et al., 2013[4] |

| HDAC2 | Class I | 3.23 | Shimazu et al., 2013[4] |

| HDAC3 | Class I | 5.03 | Shimazu et al., 2013[4] |

| HDAC4 | Class IIa | 2.00 | Shimazu et al., 2013[3] |

The following diagram illustrates the mechanism by which 3-HB inhibits class I HDACs to promote the transcription of oxidative stress resistance genes.

This protocol is based on the methodology used to determine the IC50 values of 3-HB.[4][6] It employs a fluorometric assay that measures the deacetylation of a synthetic substrate.

-

Reagent Preparation :

-

Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

-

Reconstitute recombinant human HDAC1, HDAC2, or HDAC3 enzyme in assay buffer.

-

Prepare a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) stock solution in DMSO.

-

Prepare a developer solution containing a protease (e.g., trypsin) and a known HDAC inhibitor like Trichostatin A (TSA) for control wells.

-

Prepare serial dilutions of D-β-hydroxybutyrate (e.g., from 0.1 mM to 10 mM) in assay buffer.

-

-

Assay Procedure :

-

In a 96-well black microplate, add 50 µL of assay buffer to all wells.

-

Add 5 µL of the various 3-HB dilutions or control vehicle to the appropriate wells.

-

Add 20 µL of the diluted HDAC enzyme to each well (except for "no enzyme" controls). Mix gently and incubate for 10 minutes at 37°C.

-

Initiate the reaction by adding 25 µL of the fluorogenic HDAC substrate to all wells.

-

Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

-

Signal Development and Measurement :

-

Stop the reaction by adding 50 µL of the developer solution to each well. This solution halts the HDAC reaction and cleaves the deacetylated substrate to release a fluorophore.

-

Incubate at 37°C for 15 minutes.

-

Measure fluorescence using a microplate reader with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

-

-

Data Analysis :

-

Subtract the background fluorescence from "no enzyme" wells.

-

Calculate the percentage of HDAC activity relative to the vehicle control.

-

Plot the percentage of inhibition against the log concentration of 3-HB and use a non-linear regression model to determine the IC50 value.

-

1.2. G-Protein Coupled Receptor (GPCR) Activation

3-HB is an endogenous ligand for the hydroxycarboxylic acid receptor 2 (HCAR2), also known as GPR109A, a Gi/o-coupled receptor.[5][7] This interaction was initially identified for nicotinic acid (niacin) but was later shown to be effectively triggered by 3-HB at physiological concentrations. Activation of GPR109A by 3-HB leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of downstream signaling pathways, including those involved in lipolysis and inflammation.[7][8]

The potency of D-β-hydroxybutyrate as an agonist for GPR109A has been determined using in vitro assays that measure receptor activation.

| Receptor | Species | Assay Readout | EC50 of D-β-hydroxybutyrate (mM) | Reference |

| HCAR2 (GPR109A) | Human | GTPγS Binding | 0.7 | Newman & Verdin, 2017[5] |

| HCAR2 (GPR109A) | Mouse | GTPγS Binding | 0.3 | Newman & Verdin, 2017[5] |

This diagram shows the signaling cascade initiated by the binding of 3-HB to its cell surface receptor, GPR109A.

This protocol describes a common method to measure the activation of Gi-coupled receptors like GPR109A, which can lead to intracellular calcium mobilization upon activation.[9][10][11]

-

Cell Culture and Plating :

-

Culture cells stably or transiently expressing human GPR109A (e.g., HEK293 or CHO cells) in appropriate growth medium.

-

Seed the cells into a 96-well or 384-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the assay. Incubate for 24-48 hours.

-

-

Dye Loading :

-

Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and probenecid (B1678239) (to prevent dye leakage) in a physiological buffer like Hanks' Balanced Salt Solution (HBSS).

-

Aspirate the growth medium from the cell plate and add 100 µL of the dye loading buffer to each well.

-

Incubate the plate for 60 minutes at 37°C in the dark.

-

-

Compound Preparation :

-

Prepare a compound plate with serial dilutions of 3-HB (e.g., from 1 µM to 10 mM) and a known agonist as a positive control in assay buffer.

-

-

Assay Measurement :

-

Use an automated fluorescence plate reader equipped with fluidic handling (e.g., FLIPR or FlexStation).

-

Set the instrument to measure fluorescence intensity (Excitation: ~494 nm, Emission: ~516 nm for Fluo-4) at regular intervals (e.g., every 1-2 seconds).

-

Establish a stable baseline reading for 15-30 seconds.

-

Program the instrument to add a specific volume (e.g., 20 µL) of the 3-HB dilutions from the compound plate to the cell plate.

-

Continue recording the fluorescence signal for at least 60-120 seconds to capture the peak calcium response.

-

-

Data Analysis :

-

Calculate the change in fluorescence intensity (ΔF) from baseline for each well.

-

Normalize the response to the maximum signal obtained with a saturating concentration of a control agonist.

-

Plot the normalized response against the log concentration of 3-HB and use a non-linear regression model to determine the EC50 value.

-

1.3. Modulation of the NLRP3 Inflammasome

In a key discovery for its role in inflammation, 3-HB was found to be a potent inhibitor of the NOD-like receptor family, pyrin domain-containing 3 (NLRP3) inflammasome.[12][13][14] The NLRP3 inflammasome is a multiprotein complex in immune cells that, when activated by various sterile danger signals, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18. 3-HB was shown to suppress NLRP3 activation by preventing potassium (K+) efflux from the cell, a critical upstream step in inflammasome assembly, thereby reducing the production of these potent inflammatory mediators.[12][13]

The inhibitory effect of 3-HB on NLRP3-mediated cytokine release was demonstrated in primary immune cells.

| Cell Type | NLRP3 Activator | Analyte | 3-HB Concentration (mM) | % Inhibition (approx.) | Reference |

| Human Monocytes | LPS + ATP | IL-1β | 10 | >80% | Youm et al., 2015[12][13] |

| Bone Marrow-Derived Macrophages | LPS + Urate Crystals | IL-1β | 10 | ~75% | Youm et al., 2015[12][13] |

The diagram below outlines the mechanism through which 3-HB blocks the activation of the NLRP3 inflammasome complex.

References

- 1. Suppression of oxidative stress by β-hydroxybutyrate, an endogenous histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] Suppression of Oxidative Stress by β-Hydroxybutyrate, an Endogenous Histone Deacetylase Inhibitor | Semantic Scholar [semanticscholar.org]

- 3. Suppression of oxidative stress by ... | Article | H1 Connect [archive.connect.h1.co]

- 4. Suppression of Oxidative Stress by β-Hydroxybutyrate, an Endogenous Histone Deacetylase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. β-Hydroxybutyrate: A Signaling Metabolite - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Histone Deacetylase (HDAC) Activity Assay Kit (Fluorometric) | Abcam [abcam.com]

- 7. mdpi.com [mdpi.com]

- 8. Niacin/β-hydroxybutyrate regulates milk fat and milk protein synthesis via the GPR109A/Gi/mTORC1 pathway. - R Discovery [discovery.researcher.life]

- 9. researchgate.net [researchgate.net]

- 10. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]

- 11. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. experts.umn.edu [experts.umn.edu]

- 13. The ketone metabolite β-hydroxybutyrate blocks NLRP3 inflammasome-mediated inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Ketone Body 3-Hydroxybutyrate as an Endogenous Histone Deacetylase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxybutyrate (B1226725) (3-HB), the primary circulating ketone body, has emerged as a critical signaling metabolite that links systemic metabolism to the epigenetic regulation of gene expression. Beyond its well-established role as an energy substrate for extrahepatic tissues during periods of fasting or carbohydrate restriction, 3-HB functions as an endogenous inhibitor of class I histone deacetylases (HDACs). This inhibition leads to an increase in histone acetylation, a key epigenetic mark associated with a more open chromatin structure and enhanced gene transcription. This technical guide provides an in-depth overview of the role of 3-HB in HDAC inhibition, detailing its mechanism of action, downstream cellular effects, and the experimental methodologies used to elucidate these processes. Quantitative data from key studies are summarized, and relevant signaling pathways and experimental workflows are visualized to provide a comprehensive resource for researchers in the fields of metabolism, epigenetics, and drug development.

Introduction

The dynamic regulation of gene expression is, in part, governed by the post-translational modification of histone proteins. Histone acetylation, a reversible process controlled by the opposing activities of histone acetyltransferases (HATs) and histone deacetylases (HDACs), is a pivotal modification in this regulatory landscape. Increased histone acetylation is generally associated with transcriptional activation, while deacetylation leads to transcriptional repression.[1][2]

This compound (3-HB), a ketone body produced in the liver from fatty acid oxidation, is not only an alternative energy source but also a signaling molecule.[3][4][5][6] Notably, 3-HB has been identified as an endogenous inhibitor of class I HDACs, thereby providing a direct link between metabolic state and epigenetic control.[6][7] This inhibitory activity has significant implications for cellular function, including the regulation of oxidative stress resistance, neuroprotection, and metabolic homeostasis.[7][8][9] This guide will explore the multifaceted role of 3-HB as an HDAC inhibitor, presenting key data and experimental approaches for its study.

Mechanism of Action: this compound as a Class I HDAC Inhibitor

This compound directly inhibits the enzymatic activity of class I histone deacetylases, which include HDAC1, HDAC2, and HDAC3.[7][10] The mechanism of inhibition is likely competitive, with the carboxyl group of 3-HB interacting with the zinc ion in the active site of the HDAC enzyme.[3] This action prevents the removal of acetyl groups from lysine (B10760008) residues on histone tails, leading to a state of histone hyperacetylation.[3] It is important to note that 3-HB does not significantly inhibit the class IIb deacetylase, HDAC6, which has substrates including α-tubulin.[7]

In addition to direct inhibition, 3-HB can also indirectly promote protein acetylation. Its catabolism increases the intracellular pool of acetyl-CoA, the substrate for histone acetyltransferases (HATs), thereby shifting the equilibrium towards acetylation.[3]

Quantitative Data on this compound's Effect on HDACs and Histone Acetylation

The following tables summarize key quantitative data from studies investigating the inhibitory effect of 3-HB on HDACs and its impact on histone acetylation.

Table 1: In Vitro Inhibition of Recombinant Human HDACs by this compound

| HDAC Isoform | IC50 (mM) |

| HDAC1 | 5.3 |

| HDAC3 | 2.4 |

| HDAC4 | 4.5 |

| HDAC6 | 48.5 |

Data from Shimazu et al., Science (2013).[7]

Table 2: Dose-Dependent Effect of this compound on Histone Acetylation in HEK293 Cells

| 3-HB Concentration (mM) | Relative H3K9 Acetylation (Fold Change) | Relative H3K14 Acetylation (Fold Change) |

| 1 | ~1.5 | ~1.2 |

| 2 | ~2.0 | ~1.5 |

| 5 | ~2.5 | ~2.0 |

| 10 | ~3.0 | ~2.5 |

Data are estimations based on graphical representations in Shimazu et al., Science (2013).[7]

Table 3: In Vivo Effects of Elevated this compound on Histone Acetylation in Mouse Tissues

| Condition | Serum 3-HB (mM) | Kidney H3K9 Acetylation (Fold Change vs. Control) | Kidney H3K14 Acetylation (Fold Change vs. Control) |

| Fed (Control) | ~0.1 | 1.0 | 1.0 |

| 24-hour Fasting | 1.5 ± 0.1 | ~2.0 | ~2.5 |

| Calorie Restriction | 0.6 ± 0.1 | ~1.5 | ~1.8 |

| Exogenous 3-HB Infusion | 1.2 ± 0.1 | ~1.8 | ~2.2 |

Data from Shimazu et al., Science (2013).[7][11]

Downstream Signaling Pathways and Cellular Responses

The inhibition of HDACs by 3-HB leads to the transcriptional activation of specific genes, initiating signaling cascades that result in various physiological responses.

Oxidative Stress Resistance

A primary consequence of 3-HB-mediated HDAC inhibition is the upregulation of genes involved in combating oxidative stress.[7][10] This is largely mediated through the transcription factor Forkhead Box O3 (FOXO3A) and Metallothionein 2 (MT2).[7][8] 3-HB treatment increases histone acetylation at the promoters of the FOXO3A and MT2 genes, leading to their enhanced expression.[3][7] FOXO3A, in turn, promotes the transcription of antioxidant enzymes such as manganese superoxide (B77818) dismutase (MnSOD) and catalase.[10]

Neuroprotection

In the central nervous system, 3-HB has been shown to exert neuroprotective effects.[9][12] One mechanism involves the upregulation of Brain-Derived Neurotrophic Factor (BDNF), a key molecule for neuronal survival, synaptic plasticity, and cognitive function.[9][12] While some studies suggest this is independent of HDAC inhibition, others have linked HDACi activity to increased BDNF expression. Further research is needed to fully elucidate this pathway.

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the effects of this compound on HDAC activity and histone acetylation.

In Vitro HDAC Activity Assay

This assay measures the direct inhibitory effect of 3-HB on the enzymatic activity of purified HDACs.

-

Principle: Recombinant HDAC enzymes are incubated with a fluorogenic acetylated peptide substrate. Deacetylation of the substrate by the HDAC allows for cleavage by a developer enzyme, releasing a fluorescent molecule. The fluorescence intensity is inversely proportional to the HDAC activity.

-

Protocol Outline:

-

Purify recombinant human HDACs (e.g., FLAG-tagged HDAC1, HDAC3, HDAC4, HDAC6) expressed in a suitable cell line (e.g., HEK293T).[7]

-

In a 96-well plate, combine the purified HDAC enzyme, the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC), and varying concentrations of this compound or a known HDAC inhibitor (e.g., Trichostatin A) as a positive control.[13][14]

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Add the developer enzyme (e.g., trypsin) and incubate for a further period (e.g., 15 minutes) to release the fluorophore.

-

Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 355 nm excitation, 460 nm emission).[15]

-

Calculate the percentage of HDAC inhibition for each 3-HB concentration and determine the IC50 value.

-

Western Blotting for Histone Acetylation

This technique is used to assess the global changes in histone acetylation in cells or tissues treated with 3-HB.

-

Principle: Histones are extracted from cells or tissues, separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific for acetylated histone marks (e.g., anti-AcH3K9, anti-AcH3K14) and total histones (as a loading control).

-

Protocol Outline:

-

Treat cells (e.g., HEK293) with varying concentrations of 3-HB for a specified time (e.g., 8 hours).[7] For tissue analysis, collect tissues from animals under conditions of elevated 3-HB (e.g., fasting).

-

Perform acid extraction of histones from the cell or tissue lysates.[16]

-

Quantify the protein concentration of the histone extracts.

-

Separate the histone proteins on a high-percentage (e.g., 15%) SDS-PAGE gel.[17][18]

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.[19][20]

-

Block the membrane to prevent non-specific antibody binding (e.g., with 5% BSA in TBST).[18]

-

Incubate the membrane with primary antibodies specific for the acetylated histone mark of interest (e.g., rabbit anti-acetyl histone H3) and a loading control (e.g., mouse anti-total histone H3).[17]

-

Wash the membrane and incubate with appropriate secondary antibodies conjugated to a detection enzyme (e.g., HRP).

-

Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities to determine the relative levels of histone acetylation.[16]

-

Chromatin Immunoprecipitation (ChIP)-qPCR

ChIP followed by quantitative PCR is used to determine the level of histone acetylation at specific gene promoters.

-

Principle: Cells are treated with formaldehyde (B43269) to cross-link proteins to DNA. The chromatin is then sheared, and an antibody specific for an acetylated histone mark is used to immunoprecipitate the chromatin fragments associated with that mark. The cross-links are reversed, and the purified DNA is analyzed by qPCR using primers for specific gene promoters.

-

Protocol Outline:

-

Treat cells (e.g., HEK293) with 3-HB (e.g., 10 mM for 24 hours).[7]

-

Cross-link proteins to DNA with formaldehyde.

-

Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-1000 bp.

-

Immunoprecipitate the chromatin with an antibody against a specific acetylated histone (e.g., anti-AcH3K9) or total histone H3 (as a control).[7] The use of an HDAC inhibitor like sodium butyrate (B1204436) in the buffers is recommended to preserve histone acetylation.[21]

-

Wash the immunoprecipitated complexes to remove non-specific binding.

-

Elute the chromatin and reverse the cross-links by heating.

-

Purify the DNA.

-

Perform qPCR using primers designed to amplify the promoter regions of target genes (e.g., FOXO3A, MT2).[7][22][23]

-

Analyze the data to determine the fold enrichment of the acetylated histone mark at the target gene promoters relative to a control region and normalized to total histone H3 occupancy.[21]

-

Conclusion and Future Directions

This compound serves as a key integrator of metabolic state and epigenetic regulation through its inhibition of class I HDACs. This activity has profound implications for cellular function, particularly in the adaptive response to nutrient availability and stress. The methodologies outlined in this guide provide a framework for the continued investigation of 3-HB's role in these processes.

Future research should focus on further elucidating the specific downstream targets of 3-HB-mediated HDAC inhibition in various cell types and tissues. The development of more specific inhibitors for individual HDAC isoforms will be crucial in dissecting the precise contributions of each enzyme to the observed physiological effects of 3-HB. Furthermore, exploring the therapeutic potential of modulating 3-HB levels or mimicking its effects on HDACs holds promise for the treatment of a range of metabolic, neurodegenerative, and age-related diseases. The continued application of quantitative and rigorous experimental approaches will be paramount to advancing our understanding of this fascinating nexus between metabolism and epigenetics.

References

- 1. Function and mechanism of histone β-hydroxybutyrylation in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Butyrate mediates decrease of histone acetylation centered on transcription start sites and down-regulation of associated genes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Function and mechanism of histone β-hydroxybutyrylation in health and disease [frontiersin.org]

- 5. Metabolic gene expression and epigenetic effects of the ketone body β-hydroxybutyrate on H3K9ac in bovine cells, oocytes and embryos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Suppression of Oxidative Stress by β-Hydroxybutyrate, an Endogenous Histone Deacetylase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. FOXO3 - Wikipedia [en.wikipedia.org]

- 9. This compound Regulates Energy Metabolism and Induces BDNF Expression in Cerebral Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Ketone Metabolite β-Hydroxybutyrate Attenuates Oxidative Stress in Spinal Cord Injury by Suppression of Class I Histone Deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ihmc.us [ihmc.us]

- 12. This compound regulates energy metabolism and induces BDNF expression in cerebral cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A homogeneous cellular histone deacetylase assay suitable for compound profiling and robotic screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. gsartor.org [gsartor.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]

- 18. docs.abcam.com [docs.abcam.com]

- 19. Histone western blot protocol | Abcam [abcam.com]

- 20. Histone Immunoblotting Protocol | Rockland [rockland.com]

- 21. med.uio.no [med.uio.no]

- 22. bosterbio.com [bosterbio.com]

- 23. Chromatin Immunoprecipitation (ChIP) to Assess Histone Marks in Auxin-treated Arabidopsis thaliana Inflorescence Tissue - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Role of 3-Hydroxybutyrate in Cellular Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxybutyrate (B1226725) (3-HB), the most abundant ketone body, has transcended its classical role as a mere alternative energy substrate to emerge as a critical signaling molecule with pleiotropic effects on cellular metabolism, gene expression, and overall homeostasis.[1][2][3][4][5] Synthesized predominantly in the liver from the oxidation of fatty acids, particularly during periods of low glucose availability such as fasting or ketogenic diets, 3-HB serves as a vital energy source for extrahepatic tissues, including the brain, heart, and skeletal muscle.[1][2][6][7] Beyond its energetic function, 3-HB actively modulates a host of cellular processes, including inflammation, oxidative stress, and epigenetic regulation, positioning it as a molecule of significant therapeutic interest for a range of metabolic and age-related diseases.[2][3][8] This technical guide provides an in-depth exploration of the multifaceted roles of this compound in cellular metabolism, offering a comprehensive overview of its signaling pathways, quantitative effects, and the experimental protocols used to elucidate its functions.

Metabolic Hub: Synthesis and Utilization of this compound

The production of 3-HB, or ketogenesis, primarily occurs in the mitochondria of hepatocytes. The pathway begins with the condensation of two acetyl-CoA molecules, derived from fatty acid β-oxidation, to form acetoacetyl-CoA. Subsequently, HMG-CoA synthase 2 (HMGCS2), the rate-limiting enzyme in ketogenesis, catalyzes the formation of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). HMG-CoA is then cleaved by HMG-CoA lyase to yield acetoacetate (B1235776), which is subsequently reduced to D-β-hydroxybutyrate by β-hydroxybutyrate dehydrogenase 1 (BDH1), a reaction that oxidizes NADH to NAD+.[9]

Once synthesized, 3-HB is transported out of the liver and into the bloodstream, where it circulates to peripheral tissues. In target cells, 3-HB is oxidized back to acetoacetate by BDH1, reducing NAD+ to NADH. Acetoacetate is then converted to acetoacetyl-CoA by succinyl-CoA:3-oxoacid-CoA transferase (SCOT), a key enzyme absent in the liver, thereby preventing a futile cycle of ketogenesis and ketolysis. Finally, acetoacetyl-CoA is cleaved by thiolase into two molecules of acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle for ATP production.[1]

Quantitative Effects of this compound on Cellular Metabolism

The metabolic impact of this compound extends beyond its role as an alternative fuel. It actively influences cellular bioenergetics and redox status. The following tables summarize key quantitative findings from various studies.

| Cell Type | 3-HB Concentration | Observed Effect | Quantitative Change | Reference |

| Breast Cancer Cells (BT20) | 3 mM | Increased Oxygen Consumption Rate (OCR) | Statistically significant increase | [5][10] |

| Breast Cancer Cells (BT20) | 3 mM | Increased Extracellular Acidification Rate (ECAR) | Statistically significant increase | [5][10] |

| Breast Cancer Cells (MCF-7, MDA-MB 468) | 3 mM | Increased Extracellular Acidification Rate (ECAR) | Statistically significant increase | [10] |

| Human Embryonic Kidney 293 (HEK293) Cells | 1-2 mM | Increased Histone H3 Lysine (B10760008) 9 Acetylation (AcH3K9) | Dose-dependent increase | [11] |

| Human Embryonic Kidney 293 (HEK293) Cells | 1-2 mM | Increased Histone H3 Lysine 14 Acetylation (AcH3K14) | Dose-dependent increase | [11] |

| Mouse Kidney (in vivo, 24-hour fast) | 1.5 ± 0.1 mM (serum) | Increased Histone H3K9 and H3K14 Acetylation | 2- to 5-fold increase | [11] |

| HT22 Mouse Hippocampal Neuronal Cells | 0.2 mM | Increased H2AK118bhb levels | Significant increase at 6h, 12h, and 24h | [12] |

| Calf Hepatocytes | 2.4 mM | Peak IKKβ activity | Statistically significant increase | [13] |

Signaling Pathways Modulated by this compound

3-HB exerts its regulatory functions through several distinct signaling pathways.

Histone Deacetylase (HDAC) Inhibition

3-HB is a direct inhibitor of class I histone deacetylases (HDACs), specifically HDAC1, HDAC2, and HDAC3.[11][14] By inhibiting HDACs, 3-HB promotes histone hyperacetylation, leading to a more open chromatin structure and the transcriptional activation of specific genes.[8][11] This epigenetic modification is a key mechanism underlying many of 3-HB's beneficial effects.

Caption: this compound inhibits HDACs, leading to increased gene expression.

A significant consequence of HDAC inhibition by 3-HB is the upregulation of the transcription factor Forkhead Box O3 (FOXO3a) and metallothionein (B12644479) 2 (MT2).[8][15] FOXO3a is a key regulator of cellular stress resistance, and its activation leads to the expression of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase, thereby protecting cells from oxidative damage.[15][16]

G-Protein Coupled Receptor (GPCR) Activation

3-HB acts as a ligand for at least two G-protein coupled receptors: hydroxycarboxylic acid receptor 2 (HCAR2, also known as GPR109A) and free fatty acid receptor 3 (FFAR3).[8] Activation of HCAR2 in adipocytes leads to the inhibition of lipolysis, creating a negative feedback loop that reduces the availability of fatty acids for ketogenesis.[8] In immune cells, HCAR2 activation has anti-inflammatory effects.[8] FFAR3 activation is involved in the regulation of sympathetic nervous system activity and energy expenditure.[8]

Caption: 3-HB activates GPCRs to modulate lipolysis and inflammation.

Modulation of NF-κB Signaling

The effect of 3-HB on the NF-κB signaling pathway appears to be context-dependent. High concentrations of 3-HB have been shown to activate the NF-κB pathway in bovine hepatocytes, leading to the release of pro-inflammatory cytokines.[8][13] This activation may be mediated by an increase in oxidative stress.[8] Conversely, in other contexts, such as in a rat model of Parkinson's disease, 3-HB has been shown to inhibit microglia overactivity via the GPR109A receptor, which involves the inhibition of the NF-κB signaling pathway and a subsequent reduction in pro-inflammatory mediators.[8][17]

Caption: The dual role of 3-HB in modulating NF-κB signaling.

Experimental Protocols for Studying this compound

Measurement of this compound Concentration

Accurate quantification of 3-HB in biological samples is fundamental. Several commercial kits are available for this purpose, typically utilizing an enzymatic assay.

Principle: 3-HB is oxidized to acetoacetate by this compound dehydrogenase (3-HBDH), with the concomitant reduction of NAD+ to NADH. The resulting NADH is then measured, either colorimetrically or fluorometrically, as it reacts with a probe to produce a detectable signal. The intensity of the signal is directly proportional to the 3-HB concentration in the sample.

Protocol Outline (Colorimetric Assay):

-

Sample Preparation: Prepare serum, plasma, cell lysates, or urine samples as per the kit's instructions.

-

Standard Curve: Prepare a series of 3-HB standards of known concentrations.

-

Assay Reaction:

-

Add 50 µL of standards and samples to a 96-well microplate.

-

Add 50 µL of the Reaction Mix (containing 3-HBDH, NAD+, and a colorimetric probe) to each well.

-

Incubate at room temperature for 30 minutes, protected from light.

-

-

Measurement: Read the absorbance at 450 nm using a microplate reader.

-

Calculation: Determine the 3-HB concentration in the samples by comparing their absorbance to the standard curve.

Histone Deacetylase (HDAC) Activity Assay

To investigate the inhibitory effect of 3-HB on HDAC activity, in vitro assays using purified HDAC enzymes and a fluorogenic substrate are commonly employed.